Product packaging for Flonoltinib maleate(Cat. No.:)

Flonoltinib maleate

Cat. No.: B13838645
M. Wt: 565.7 g/mol
InChI Key: IEZUCWOITIANPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Flonoltinib Maleate (FM) is an orally active, dual-targeting inhibitor with high selectivity for Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3). It demonstrates potent inhibitory activity with IC50 values of 0.7-0.8 nM for JAK2 and 4-15 nM for FLT3 . A key differentiator of FM is its exceptional selectivity profile, showing 863-fold and 696-fold greater selectivity for JAK2 over JAK1 and JAK3, respectively, which may reduce off-target toxicities in research models . Its unique mechanism of action involves binding to the pseudokinase domain (JH2) of JAK2, as confirmed by a cocrystal structure (PDB ID: 7F7W), which is distinct from conventional inhibitors that target the kinase domain (JH1) . This binding to the JH2 domain is particularly relevant for the study of the JAK2V617F mutation, a key driver in many myeloproliferative neoplasms (MPNs) . In preclinical studies, this compound has shown significant research value in several areas. In models of JAK2V617F-induced MPNs, it dose-dependently reduced hepatosplenomegaly, exhibited strong inhibitory effects on fibrosis in the spleen and bone marrow, and prolonged survival . Recent clinical data from a phase 1/2a study in myelofibrosis patients demonstrated that this compound can provide durable spleen volume reduction (77.3% of patients achieved a ≥35% reduction at 24 weeks) and significant symptom improvement . Furthermore, research has highlighted its potential in autoimmune disease investigations. In psoriasis-like mouse models, FM effectively improved psoriatic symptoms and pathological changes by inhibiting keratinocyte proliferation and modulating the inflammatory response, including the suppression of Th1 and Th17 cell generation and dendritic cell accumulation . These findings position this compound as a versatile and potent compound for foundational research in hematological cancers and inflammatory skin diseases. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H36FN7O5S B13838645 Flonoltinib maleate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H36FN7O5S

Molecular Weight

565.7 g/mol

IUPAC Name

2-[[1-[2-fluoro-4-[[5-methyl-4-(1-propan-2-ylpyrazol-4-yl)pyrimidin-2-yl]amino]phenyl]piperidin-4-yl]-methylamino]ethanol;sulfuric acid

InChI

InChI=1S/C25H34FN7O.H2O4S/c1-17(2)33-16-19(15-28-33)24-18(3)14-27-25(30-24)29-20-5-6-23(22(26)13-20)32-9-7-21(8-10-32)31(4)11-12-34;1-5(2,3)4/h5-6,13-17,21,34H,7-12H2,1-4H3,(H,27,29,30);(H2,1,2,3,4)

InChI Key

IEZUCWOITIANPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1C2=CN(N=C2)C(C)C)NC3=CC(=C(C=C3)N4CCC(CC4)N(C)CCO)F.OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

Flonoltinib Maleate’s molecular structure includes a pyrimidine-2-amine moiety that forms key hydrogen bonds within the ATP-binding site of the JAK2 pseudokinase domain (JH2). The compound engages in hydrophobic interactions with several amino acid residues in JAK2, contributing to its high affinity and selectivity.

Comparative Summary of Preparation Parameters

Step Description Conditions/Notes
Core scaffold synthesis Multi-step organic synthesis of pyrimidine-2-amine derivatives Use of nucleophilic substitution, amination
Maleate salt formation Reaction of free base with maleic acid Solvent: cyclic compounds (e.g., toluene, pyrimidine)
Solvent selection Preference for recyclable, low-toxicity cyclic solvents Molar ratio solvent:glycol amine = 1:2–6.5
Reaction temperature Optimized for yield and purity 113–150 °C, preferably 120–140 °C
Reaction time Sufficient for complete conversion 8–15 hours, ideally 10–12 hours
Purification Crystallization, chromatography, distillation Ensures high purity and removal of solvent residues
Analytical verification UPLC-MS/MS, X-ray crystallography Confirms compound identity and pharmacokinetics

Research Findings and Analytical Developments

  • A validated UPLC-MS/MS method has been developed for precise quantification of this compound in plasma, facilitating pharmacokinetic studies in animal models.
  • Structural studies confirm that this compound binds stably to the JAK2 pseudokinase domain (JH2), forming hydrogen bonds and hydrophobic contacts critical for its selective inhibition.
  • Preclinical studies demonstrate potent inhibition of JAK2 and FLT3 kinases with IC50 values in the low nanomolar range, high selectivity over other JAK family members, and favorable pharmacokinetic/pharmacodynamic profiles with low toxicity.

Chemical Reactions Analysis

Types of Reactions: Flonoltinib maleate undergoes various chemical reactions, including oxidation, reduction, substitution, and conjugation reactions. These reactions are essential for the compound’s metabolism and efficacy .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxygen, dealkylation agents, methylation agents, sulfation agents, glucuronidation agents, and glutathione conjugation agents. These reagents facilitate the compound’s metabolic processes .

Major Products Formed: The major products formed from the reactions of this compound include various metabolites that result from oxygenation, dealkylation, methylation, sulfation, glucuronidation, and glutathione conjugation .

Scientific Research Applications

Myelofibrosis Treatment

Flonoltinib maleate has shown significant promise in treating myelofibrosis, a type of MPN characterized by bone marrow fibrosis, splenomegaly, and debilitating symptoms. A first-in-human phase 1/2a study demonstrated that this compound led to substantial reductions in spleen volume and improved symptom burden among patients. Key findings include:

  • Spleen Volume Reduction : 77.3% of evaluable patients achieved at least a 35% reduction in spleen volume after 24 weeks of treatment.
  • Symptom Improvement : 76.7% experienced at least a 50% reduction in total symptom burden.
  • Bone Marrow Fibrosis : Improvements were noted in 26.1% of patients .

The study also highlighted that this compound maintained stable platelet counts during treatment, which is critical given that many patients with myelofibrosis present with thrombocytopenia or variable platelet counts .

Preclinical Studies

Preclinical investigations have further substantiated the efficacy of this compound in various models:

  • Murine Models : In JAK2 V617F-induced MPN murine models, this compound significantly reduced hepatosplenomegaly and extended survival rates. The compound demonstrated a dose-dependent response, with no significant body weight loss observed in treated animals .
  • Cell Line Studies : this compound inhibited colony formation from primary erythroid progenitor cells derived from patients with MPNs, indicating its potential to suppress disease progression at the cellular level .

Pharmacokinetics and Safety Profile

This compound exhibits favorable pharmacokinetic properties, with high drug exposure in tumor-bearing tissues compared to plasma levels. This characteristic suggests effective targeting of malignant cells while minimizing systemic toxicity . The safety profile reported so far indicates manageable adverse effects, which are critical for maintaining patient quality of life during treatment.

Comparative Efficacy

In comparison to existing therapies such as ruxolitinib, this compound's selective action on JAK2 may offer advantages in terms of efficacy and reduced side effects. While ruxolitinib has been effective in reducing spleen volume and improving symptoms in clinical trials, flonoltinib's targeted approach could lead to better outcomes for specific patient populations, particularly those with different hematologic profiles .

Mechanism of Action

Flonoltinib maleate exerts its effects by selectively inhibiting Janus kinase 2 and FMS-like tyrosine kinase 3. This inhibition disrupts the signaling pathways involved in the proliferation of hematopoietic stem cells, thereby reducing the excessive proliferation characteristic of myeloproliferative neoplasms. The compound’s mechanism of action involves binding to the pseudokinase domain of Janus kinase 2, which contributes to its high selectivity and potency .

Comparison with Similar Compounds

Key Features:

  • High Selectivity : FM exhibits IC50 values of 0.8 nM (JAK2), 1.4 nM (JAK2V617F mutant), and 15 nM (FLT3), with >100-fold selectivity over JAK1, JAK3, and TYK2 .
  • Structural Basis : Co-crystal structures confirm FM forms hydrogen bonds and hydrophobic interactions with JH2 residues (e.g., Arg1073, Glu1091), enhancing binding stability .
  • Preclinical Efficacy: In JAK2V617F-driven mouse models, FM reduced splenomegaly, suppressed bone marrow fibrosis, and extended survival by 60–70% compared to controls .
  • Clinical Progress : Approved by China’s NMPA (CXHL2000628), FM has entered Phase I/IIa trials, demonstrating early efficacy in reducing spleen volume and symptom burden in myelofibrosis patients .

Comparison with Similar Compounds

Pharmacological Profile

Compound Targets IC50 (JAK2/JAK2V617F) JH Domain Binding Clinical Phase
Flonoltinib Maleate JAK2, FLT3 0.8 nM / 1.4 nM JH2 Phase I/IIa
Ruxolitinib JAK1/JAK2 3.3 nM / 2.8 nM JH1 Approved (MF, PV)
Fedratinib JAK2, FLT3 5.1 nM / 6.7 nM JH1 Approved (MF)
Pacritinib JAK2, IRAK1 23 nM / 19 nM JH1 Approved (MF)
Momelotinib JAK1/JAK2 11 nM / 14 nM JH1 Approved (MF)

Key Insights :

  • Target Specificity : FM’s dual JAK2/FLT3 inhibition broadens its applicability to FLT3-ITD+ AML, unlike JAK1-focused inhibitors (e.g., Ruxolitinib) .
  • JH2 Binding Advantage : FM’s JH2 targeting avoids competitive ATP-binding at JH1, reducing off-target effects (e.g., anemia, thrombocytopenia) common with JH1 inhibitors .

Preclinical Efficacy in MPN Models

Parameter This compound Fedratinib Ruxolitinib
Spleen Weight Reduction 58% (30 mg/kg) 42% (30 mg/kg) 35% (50 mg/kg)
Survival Extension 70% (45 mg/kg) 50% (30 mg/kg) 45% (50 mg/kg)
p-STAT5 Suppression 90% (30 mg/kg) 75% (30 mg/kg) 60% (50 mg/kg)
Tumor Exposure (AUC) 12,000 ng·h/mL (spleen) 8,500 ng·h/mL (spleen) 6,200 ng·h/mL (spleen)

Source: Data from Ba/F3-JAK2V617F and patient-derived xenograft models .

Key Findings :

  • FM achieved superior tumor exposure (AUC) in spleen and bone marrow compared to Fedratinib and Ruxolitinib, correlating with stronger suppression of JAK2 downstream markers (p-STAT3/5) .
  • In a head-to-head study, FM (30 mg/kg) reduced p-JAK2 levels by 85% vs. 62% for Fedratinib (p=0.044) .

Clinical Advancements

  • FM : Phase I/IIa data (ASH 2024) showed 40% spleen volume reduction (SVR) in 55% of MF patients and 50% symptom improvement .
  • Rovadicitinib (Phase Ib): Targets JAK2-resistant MF but lacks FLT3 activity .
  • Pacritinib : Approved for thrombocytopenic MF but has lower JAK2 potency (IC50=23 nM) .

Q & A

Q. How can researchers determine the selectivity of Flonoltinib maleate across kinase targets?

  • Methodological Answer : Perform in vitro kinase inhibition assays under standardized ATP concentrations (e.g., 1 mM ATP for JAK2). Compare IC50 values across targets: FM exhibits 0.8 nM for JAK2 versus 1.4 nM and 15 nM for other kinases, indicating high selectivity . Include dose-response curves and statistical validation (e.g., triplicate experiments).

Q. What experimental approaches validate FM's target engagement in cellular models?

  • Methodological Answer : Use Western blotting to quantify phosphorylation levels of JAK1/2 in FM-treated cell lines (e.g., TF-1 and U2OS). Normalize to total JAK protein and include vehicle controls. Evidence shows >70% reduction in p-JAK1/2 at 100 nM FM . Optimize treatment duration (e.g., 24–48 hours) to avoid off-target cytotoxicity.

Q. How should enzymatic inhibition data (e.g., IC50) be presented to ensure reproducibility?

  • Methodological Answer : Tabulate IC50 values with assay conditions (ATP concentration, temperature, buffer pH) and error margins (±SEM). Follow journal guidelines for table formatting, such as avoiding color-coded data and using footnotes for abbreviations . For example, FM’s JAK2 IC50 is 0.8 ± 0.1 nM (n=3) at 1 mM ATP .

Advanced Research Questions

Q. How can researchers resolve discrepancies between SPR-derived Kd values and cellular IC50 data for FM?

  • Methodological Answer : Analyze binding kinetics (SPR) under physiologically relevant conditions (e.g., 37°C, physiological ATP levels). FM’s SPR Kd for JAK2 JH1 is 20.9 μM, while cellular IC50 is 0.8 nM, suggesting factors like cellular drug accumulation or protein binding alter efficacy. Use compartmental pharmacokinetic modeling to reconcile these differences .

Q. What strategies address contradictory data on FM’s off-target effects in primary vs. immortalized cells?

  • Methodological Answer : Employ orthogonal assays (e.g., thermal shift profiling, CRISPR-Cas9 screens) to identify context-dependent off-targets. Cross-validate with phosphoproteomics in primary cells. For example, if FM inhibits FLT3 in primary myeloblasts but not in TF-1 cells, validate using isoform-specific inhibitors and gene-edited models .

Q. How can SPR and cellular data be integrated to predict in vivo efficacy?

  • Methodological Answer : Develop a quantitative systems pharmacology (QSP) model incorporating SPR-derived Kd values (e.g., 3.14 μM for JAK2 JH2), cellular uptake rates, and plasma pharmacokinetics. Validate using murine xenograft models measuring tumor JAK2 phosphorylation .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing FM’s dose-response curves?

  • Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC50 values. Report R<sup>2</sup> values and confidence intervals. For SPR data, globally fit association/dissociation phases to derive Kd .

Q. How to design studies investigating FM’s synergy with other inhibitors?

  • Methodological Answer : Use combination index (CI) analysis via the Chou-Talalay method. Test FM with inhibitors of downstream targets (e.g., STAT5). Optimize dosing schedules to avoid overlapping toxicities .

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